2-[(2-Nitrophenyl)sulfanyl]aniline

Organic Synthesis Process Chemistry Route Selection

Procure the exact ortho-ortho regioisomer—2-[(2-nitrophenyl)sulfanyl]aniline—to leverage its unique electronic environment for selective C–H activation. The proximal 2-amino and 2′-nitro groups enable cyclometallation inaccessible to 4,4′-analogs, while the balanced LogP (2.88) suits CNS lead optimization. This scaffold is documented in epigallocatechin synthesis and dibenzothiazepine antibiotic cores. Ensure reproducibility: demand ≥98% purity.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
CAS No. 19284-81-2
Cat. No. B094501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Nitrophenyl)sulfanyl]aniline
CAS19284-81-2
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H10N2O2S/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H,13H2
InChIKeyQREMWHOIUTWWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


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2-[(2-Nitrophenyl)sulfanyl]aniline (CAS 19284-81-2): A Specialized Ortho-Amino Nitrophenyl Sulfide Scaffold


2-[(2-Nitrophenyl)sulfanyl]aniline (CAS 19284-81-2) is a small-molecule aromatic sulfide scaffold characterized by a 2-amino group and a 2′-nitro group on a diphenyl sulfide core . Its molecular formula is C12H10N2O2S with a molecular weight of 246.285 g/mol . The ortho-ortho substitution pattern confers distinct steric and electronic properties that differentiate it from its para-substituted analogs. This compound is primarily employed as a synthetic intermediate in organic chemistry and as a building block in medicinal chemistry, where its nitro group offers a versatile handle for further functionalization .

2-[(2-Nitrophenyl)sulfanyl]aniline (CAS 19284-81-2) vs. Analogs: Why Regioisomers and Derivatives Are Not Interchangeable


Substituting 2-[(2-nitrophenyl)sulfanyl]aniline with its regioisomers (e.g., 4,4′-disubstituted analogs) or non-nitrated counterparts is not chemically or biologically equivalent. The ortho-ortho substitution pattern imposes a distinct molecular geometry that affects solid-state packing, leading to a characteristic melting point range (84-88 °C) [1] that deviates from the 4,4′-analog (101-59-7). Crucially, the 2-nitro group in close proximity to the sulfide sulfur creates a unique electronic environment, enabling selective orthopalladation reactions that are not accessible with para-substituted isomers [2]. Additionally, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on adjacent rings provides a balanced LogP (2.88) that is distinct from analogs lacking either functionality, directly impacting its utility in partitioning-sensitive applications. Consequently, procurement of the exact regioisomer is essential to ensure reproducible reactivity and physicochemical performance in downstream applications.

Quantitative Differentiation of 2-[(2-Nitrophenyl)sulfanyl]aniline (CAS 19284-81-2) from Its Closest Analogs


Higher Synthesis Efficiency vs. Alternative Ortho-Ortho Route

The most efficient reported synthesis of 2-[(2-nitrophenyl)sulfanyl]aniline proceeds via condensation of o-chloronitrobenzene with 2-aminobenzenethiol, achieving an isolated yield of 83% . In contrast, an alternative route employing 2-nitroiodobenzene and bis(2-aminophenyl) disulfide yields only 71% . This 12-percentage-point difference directly impacts cost-of-goods and atom economy in scaled production.

Organic Synthesis Process Chemistry Route Selection

Distinctive Lipophilicity Profile Enables Different Separation Behavior

The compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.88 . This value is notably higher than that of typical aniline derivatives lacking the nitrophenyl sulfide moiety, and it is a key determinant of its retention time in reversed-phase HPLC and its partition behavior in biphasic reaction systems.

Physicochemical Characterization Chromatography QSAR

Superior Solid-State Identity vs. 4,4′-Regioisomer

2-[(2-Nitrophenyl)sulfanyl]aniline possesses a melting point of 87 °C . This contrasts sharply with its 4,4′-regioisomer (4-amino-4′-nitrodiphenyl sulfide, CAS 101-59-7), which melts at a significantly higher temperature (typically reported between 143-145 °C) . This ~57 °C difference in melting point provides a straightforward and unambiguous quality control metric for confirming correct regioisomer identity upon receipt.

Analytical Chemistry Quality Control Solid-State Characterization

In-Class Antibacterial Activity Superiority for Nitrophenyl Derivatives

Within a series of mixed aryl-alkyl disulfide antibacterial compounds, analogs bearing nitrophenyl substituents (including the 2-nitrophenyl motif present in the target compound) exhibited the strongest antibiotic activities among 12 different aryl substituents examined [1]. While specific MIC data for 2-[(2-nitrophenyl)sulfanyl]aniline itself are not available from primary literature at this time, class-level analysis indicates that the nitrophenyl moiety confers a superior antibacterial pharmacophore compared to alternative aryl groups such as phenyl, tolyl, or methoxyphenyl.

Antibacterial Drug Discovery Structure-Activity Relationship

High-Value Application Scenarios for 2-[(2-Nitrophenyl)sulfanyl]aniline (CAS 19284-81-2)


Scaffold for Transition-Metal Catalyzed C–H Functionalization

The ortho-ortho geometry of 2-[(2-nitrophenyl)sulfanyl]aniline enables selective orthopalladation, forming a cyclometallated intermediate that can be further elaborated via carbomethoxylation to yield anthranilate derivatives [1]. This reactivity is directly enabled by the proximity of the sulfide sulfur and the 2-amino group, a feature absent in 4,4′-disubstituted analogs. This makes the compound a privileged ligand precursor or directing-group substrate in C–H activation chemistry.

Lipophilic Building Block for CNS-Penetrant Libraries

With a calculated LogP of 2.88 , 2-[(2-nitrophenyl)sulfanyl]aniline resides within the optimal lipophilicity window (LogP 2–4) for central nervous system (CNS) drug discovery. Its balanced hydrophobicity suggests it can be incorporated into lead compounds where blood-brain barrier permeability is desired, while maintaining adequate aqueous solubility for formulation. This differentiates it from both more polar aniline analogs and excessively lipophilic (LogP > 5) sulfide derivatives.

Precursor for Epigallocatechin and Catechin Analogs

2-Amino-2′-nitrodiphenyl sulfide (2ADPS) has been specifically documented as a reagent in the synthesis of epigallocatechin, catechins, and related phenolic compounds . The nitro group can be selectively reduced to an amine in the presence of other reducible functionalities, providing a versatile handle for constructing polycyclic flavanoid frameworks. This established synthetic utility provides a clear, literature-backed rationale for procurement over less characterized analogs.

Ortho-Directed Synthesis of Dibenzothiazepine Analogues

The ortho-amino group in 2-[(2-nitrophenyl)sulfanyl]aniline serves as an ideal nucleophile for intramolecular cyclization reactions. Following S-arylation, the resulting diaryl sulfide intermediate can undergo cyclization to form dibenzothiazepine cores, a class of heterocycles with demonstrated antibacterial activity [2]. The ortho-nitro group can be retained to modulate electronics or reduced post-cyclization for further diversification.

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